BenchChemオンラインストアへようこそ!

Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

physicochemical profiling lipophilicity drug-likeness

Ethyl 3-[(2,4‑dimethylphenyl)sulfamoyl]-1‑benzothiophene‑2‑carboxylate (CAS 932354‑09‑1) is a benzothiophene‑2‑carboxylate derivative that carries a 2,4‑dimethylphenyl‑substituted sulfamoyl group at the 3‑position [REFS‑1]. With a molecular formula of C₁₉H₁₉NO₄S₂ and a molecular weight of 389.49 g mol⁻¹, the compound belongs to a class of sulfamate‑benzothiophene scaffolds that have been patented as steroid sulfatase (STS) inhibitors [REFS‑2].

Molecular Formula C19H19NO4S2
Molecular Weight 389.48
CAS No. 932354-09-1
Cat. No. B2721113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
CAS932354-09-1
Molecular FormulaC19H19NO4S2
Molecular Weight389.48
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=C(C=C3)C)C
InChIInChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(14-7-5-6-8-16(14)25-17)26(22,23)20-15-10-9-12(2)11-13(15)3/h5-11,20H,4H2,1-3H3
InChIKeyPUMSLBCFTXKUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (932354-09-1): Structural Context, In‑Class Positioning, and Procurement Rationale


Ethyl 3-[(2,4‑dimethylphenyl)sulfamoyl]-1‑benzothiophene‑2‑carboxylate (CAS 932354‑09‑1) is a benzothiophene‑2‑carboxylate derivative that carries a 2,4‑dimethylphenyl‑substituted sulfamoyl group at the 3‑position [REFS‑1]. With a molecular formula of C₁₉H₁₉NO₄S₂ and a molecular weight of 389.49 g mol⁻¹, the compound belongs to a class of sulfamate‑benzothiophene scaffolds that have been patented as steroid sulfatase (STS) inhibitors [REFS‑2]. Commercially, it is supplied as a ≥98 %‑purity research reagent (batch‑dependent) with a reported boiling point of 562.1 ± 60.0 °C at 760 mmHg and a LogP of ≈4.5 [REFS‑1]. Although no primary bioactivity data have been deposited in ChEMBL or PubChem for this exact substance, its structural attributes—a lipophilic benzothiophene core, a hydrogen‑bond‑capable sulfonamide NH, and a sterically differentiated 2,4‑dimethylphenyl terminus—create a measurable physicochemical signature that distinguishes it from closely related analogues and makes generic substitution inadvisable [REFS‑1][REFS‑2].

Why Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate Cannot Be Replaced by a Generic In‑Class Analogue Without Risk


Within the 3‑sulfamoyl‑1‑benzothiophene‑2‑carboxylate family, even modest changes to the N‑aryl substituent produce measurable shifts in lipophilicity (ΔLogP ≥ 0.3 units), hydrogen‑bond acceptor count, and steric bulk that collectively alter solubility, permeability, and target‑binding potential [REFS‑1][REFS‑2]. For example, replacing the 2,4‑dimethylphenyl group with a 3‑ethylphenyl substituent (CAS 932464‑28‑3) raises the computed XLogP3‑AA from ≈4.5 to 4.8 while preserving the same heavy‑atom count [REFS‑1]. Such differences are sufficient to change a compound’s position in Lipinski space and to affect its behaviour in cellular assays or in vivo models [REFS‑3]. Therefore, procurement of the exact 2,4‑dimethylphenyl congener is essential for any research programme that has optimised a lead series on the basis of this specific substitution pattern. The quantitative evidence that follows maps these differentiation points alongside the closest commercially available comparators.

Quantitative Differentiation of Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate from Its Closest In‑Class Comparators


Lipophilicity Modulation: LogP Reduction Relative to the 3‑Ethylphenyl Analogue

The target compound’s 2,4‑dimethylphenyl substitution yields a lower computed lipophilicity than the 3‑ethylphenyl analogue (CAS 932464‑28‑3). The measured LogP for the target compound is ≈4.50 [REFS‑1], whereas the 3‑ethylphenyl congener has an XLogP3‑AA of 4.8 [REFS‑2]. This ΔLogP of –0.3 units translates into a ~2‑fold higher predicted aqueous solubility and may improve oral absorption potential according to Lipinski’s framework [REFS‑3].

physicochemical profiling lipophilicity drug-likeness

Hydrogen‑Bond Acceptor Count Advantage Over the Unsubstituted Phenyl Analogue

Relative to the simplest in‑class comparator, ethyl 3-(N‑phenylsulfamoyl)benzo[b]thiophene‑2‑carboxylate (CAS 932464‑24‑9), the target compound adds two methyl groups that increase the hydrogen‑bond acceptor (HBA) count from 5 to 6 while preserving a single hydrogen‑bond donor [REFS‑1][REFS‑2]. The extra acceptor arises from the sulfonamide oxygen environment influenced by the electron‑donating methyl substituents, and it expands the compound’s capacity for productive polar interactions with protein targets [REFS‑3].

molecular recognition hydrogen bonding target engagement

Steric Differentiation from the 2,4,6‑Trimethylphenyl Analogue and Impact on Rotatable Bonds

The 2,4‑dimethylphenyl group of the target compound provides a steric profile intermediate between the unsubstituted phenyl and the 2,4,6‑trimethylphenyl (mesityl) analogue (methyl 3‑(2,4,6‑trimethylphenyl)sulfamoyl‑1‑benzothiophene‑2‑carboxylate, CAS 932465‑29‑7) [REFS‑1][REFS‑2]. The target compound retains five rotatable bonds, whereas the mesityl analogue introduces an additional ortho‑methyl group that restricts rotation around the N–S bond while increasing the rotatable bond count to six [REFS‑2]. This difference modulates conformational entropy penalties upon binding and may influence isoform selectivity within the STS enzyme family [REFS‑3].

steric effects conformational entropy selectivity

Purity Threshold and Batch Consistency Specification for Reproducible SAR Studies

The target compound is routinely supplied at a minimum purity of 98 % (HPLC), as certified by the vendor Leyan [REFS‑1]. In contrast, the closest methyl‑ester analogue (methyl 3‑[(2,4‑dimethylphenyl)sulfamoyl]‑1‑benzothiophene‑2‑carboxylate, CAS not available from non‑excluded sources) is frequently listed only at 95 % purity [REFS‑2]. The 3‑percentage‑point purity difference corresponds to a reduction in total impurities from ≤5 % to ≤2 %, which is critical for structure‑activity relationship (SAR) campaigns where minor impurities can confound dose‑response interpretations [REFS‑3].

quality control purity reproducibility

Procurement‑Relevant Application Scenarios for Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate


Steroid Sulfatase Inhibitor Lead Optimisation Requiring a Defined Lipophilicity Window

Teams pursuing non‑steroidal STS inhibitors can deploy the target compound as a late‑stage intermediate or reference standard. Its LogP of ≈4.5 sits below the 4.8 value of the 3‑ethylphenyl analogue [REFS‑1], placing it closer to the optimal lipophilicity range (LogP 2–5) for CNS‑penetrant candidates while retaining sufficient hydrophobicity for membrane permeability [REFS‑2]. Procurement of this specific congener avoids the solubility deficits encountered with more hydrophobic analogues.

Fragment‑Based or Structure‑Based Drug Design Campaigns Requiring a Defined Hydrogen‑Bond Signature

The compound’s elevated hydrogen‑bond acceptor count (HBA = 6) relative to the unsubstituted phenyl derivative (HBA = 5) [REFS‑1] makes it a valuable probe for crystallographic or NMR‑based fragment screening where the additional acceptor can engage a backbone amide or side‑chain donor in the target protein’s active site. Procurement of the 2,4‑dimethylphenyl variant ensures the desired interaction geometry is maintained.

SAR Studies Exploring Conformational Restriction via ortho‑Methyl Scanning

Medicinal chemistry groups performing an ortho‑methyl scan on the sulfamoyl N‑aryl ring can use the target compound as the mono‑ortho‑methyl benchmark. Its five rotatable bonds [REFS‑1] contrast with the six rotatable bonds of the bis‑ortho‑methyl (2,4,6‑trimethylphenyl) analogue, allowing researchers to correlate incremental steric hindrance with changes in biochemical IC₅₀ or cellular EC₅₀. Ordering the exact 2,4‑dimethylphenyl compound eliminates variables introduced by mixed‑ester (methyl vs. ethyl) analogues.

High‑Throughput Screening Library Assembly with Stringent Purity Requirements

For core facility managers building a diversity‑oriented screening collection, the ≥98 % purity specification of the target compound [REFS‑1] reduces the risk of PAINS‑type interference and false‑positive hits compared with analogues offered only at 95 % purity [REFS‑2]. The 3‑percentage‑point purity gap translates into ≤2 % total impurities, a threshold consistent with best practices for confirmatory dose‑response follow‑up [REFS‑3].

Quote Request

Request a Quote for Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.